1-benzoyl-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Description
The compound 1-benzoyl-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine (CAS: 920416-43-9) is a triazolopyrimidine derivative featuring a piperazine backbone substituted with a benzoyl group at position 1 and a triazolo[4,5-d]pyrimidine moiety at position 2. The triazolo ring is further substituted with a 3-methoxyphenyl group. This structure is designed to optimize interactions with biological targets, particularly in oncology and central nervous system (CNS) disorders, due to its dual functionality:
- Benzoyl-piperazine: Enhances lipophilicity and membrane permeability.
- Triazolo[4,5-d]pyrimidine: Mimics purine bases, enabling competitive inhibition of kinases or receptors.
Properties
IUPAC Name |
[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O2/c1-31-18-9-5-8-17(14-18)29-21-19(25-26-29)20(23-15-24-21)27-10-12-28(13-11-27)22(30)16-6-3-2-4-7-16/h2-9,14-15H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKKPPRVWAXYLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine typically involves multiple steps, including the formation of the triazolopyrimidine ring and the subsequent attachment of the benzoyl and methoxyphenyl groups. One common method involves the oxidative ring closure of a hydrazine intermediate using sodium hypochlorite as the oxidant and ethanol as the solvent . This approach is considered clean and green, making it environmentally friendly.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium hypochlorite.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite in ethanol.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
1-benzoyl-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-benzoyl-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations on the Triazolo Ring
Positional Isomerism of Methoxyphenyl Groups
- Compound A: (3-Methoxyphenyl){4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}methanone (CAS: 946364-43-8) Differs by the 4-methoxyphenyl substitution on the triazolo ring instead of 3-methoxy.
Alkyl vs. Aryl Substituents
- Compound B: 1-{3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-fluorobenzoyl)piperazine (CAS: 1058497-61-2) Features an ethyl group on the triazolo ring instead of 3-methoxyphenyl.
Variations in Piperazine Substitutions
Benzoyl vs. Fluorobenzoyl
- Compound C : 1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-fluorobenzoyl)piperazine
Carboxylate and Coumarin Derivatives
- Compound D : 3-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one (CAS: 920163-69-5)
Anticancer Activity
- Compound E : 5-Hydrazinyl-3-(4-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Critical Notes on Structural-Activity Relationships (SAR)
Methoxy Position : Meta-substitution (target compound) vs. para-substitution (Compound A) significantly affects receptor binding. Meta-methoxy enhances steric complementarity in kinase ATP pockets .
Electron-Donating Groups : Methoxy groups improve solubility and hydrogen-bonding capacity compared to halogens (e.g., fluorine in Compound B) .
Bulkier Substituents : Benzyl or coumarin groups (Compounds D, E) increase molecular weight and may limit blood-brain barrier penetration, reducing CNS applicability .
Biological Activity
1-benzoyl-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on current research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization of piperazine derivatives. The detailed synthetic pathway has been documented in various studies, showcasing the use of specific reagents and conditions to achieve high yields of the desired product .
Antiviral Properties
Recent studies have investigated the antiviral potential of similar triazole derivatives. For instance, compounds with structural similarities demonstrated significant activity against various viruses, including HIV and measles. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions enhanced antiviral efficacy .
Anticancer Activity
The compound's potential as an anticancer agent has been examined through in vitro assays on different cancer cell lines. For example, derivatives have shown promising results against prostate cancer cells with IC50 values in the low micromolar range. The mechanism of action appears to involve inhibition of key signaling pathways associated with tumor growth and proliferation .
Neuroprotective Effects
There is emerging evidence suggesting that compounds related to this compound may exhibit neuroprotective effects. Studies focusing on sphingomyelinase inhibitors have highlighted the importance of such compounds in preventing neurodegeneration and promoting neuronal survival in models of Alzheimer's disease .
Case Studies
Several case studies have highlighted the biological activities of related compounds:
- Antiviral Efficacy : A study showed that a similar triazole derivative exhibited an EC50 of 0.02 µM against HIV-1 strains resistant to standard treatments, indicating a strong antiviral profile .
- Cancer Cell Inhibition : In another study, a related piperazine derivative demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 18.36 µM compared to tamoxifen's IC50 value of 23.31 µM .
- Neuroprotection : Research on nSMase inhibitors revealed that certain analogs could reduce exosome release from brain cells significantly, suggesting their potential role in neuroprotection .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
